molecular formula C7H6F4N2 B13013707 3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13013707
M. Wt: 194.13 g/mol
InChI Key: LXTZEWACEVQXPK-UHFFFAOYSA-N
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Description

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which impart unique chemical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves the introduction of fluoro and trifluoromethyl groups onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is reacted with fluorinating agents under controlled conditions. For instance, starting from 3-chloro-5-(trifluoromethyl)pyridine, the chlorine atom can be substituted with a fluoro group using a fluorinating reagent like potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride in a polar aprotic solvent.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various fluoro-substituted derivatives .

Scientific Research Applications

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved stability and bioavailability.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 3-Fluoro-5-(trifluoromethyl)pyridine
  • 3-Fluoro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

3-fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H6F4N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13)

InChI Key

LXTZEWACEVQXPK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)C(F)(F)F)F

Origin of Product

United States

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